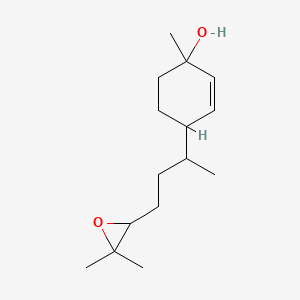
4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol is a complex organic compound characterized by its unique structural features, including an oxirane ring and a cyclohexene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol typically involves multiple steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Alkylation: The next step involves the alkylation of the oxirane ring with a suitable alkyl halide under basic conditions to introduce the butan-2-yl group.
Cyclization: The final step is the cyclization to form the cyclohexene ring, which can be achieved through an intramolecular aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the cyclohexene ring, converting it into a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the cyclohexene ring results in cyclohexane derivatives.
科学研究应用
Chemistry
In synthetic chemistry, 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism by which 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The oxirane ring is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules.
相似化合物的比较
Similar Compounds
4-(3,3-Dimethyloxiran-2-yl)butan-2-ol: Lacks the cyclohexene ring, making it less complex but also less versatile.
1-Methylcyclohex-2-en-1-ol: Does not contain the oxirane ring, limiting its reactivity compared to the target compound.
Cyclohexene oxide: Contains an oxirane ring but lacks the butan-2-yl and methyl groups, reducing its potential for functionalization.
Uniqueness
The uniqueness of 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol lies in its combination of structural features, which provide a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to industrial production.
属性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC 名称 |
4-[4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H26O2/c1-11(5-6-13-14(2,3)17-13)12-7-9-15(4,16)10-8-12/h7,9,11-13,16H,5-6,8,10H2,1-4H3 |
InChI 键 |
YIESQYJXGQZDLX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1C(O1)(C)C)C2CCC(C=C2)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


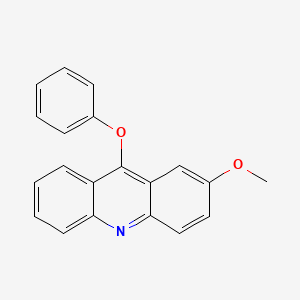
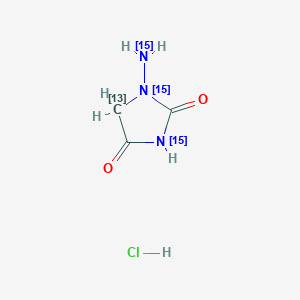
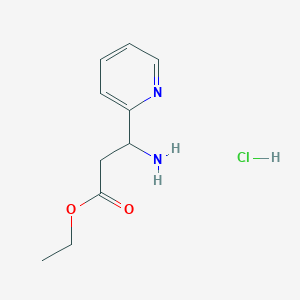
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
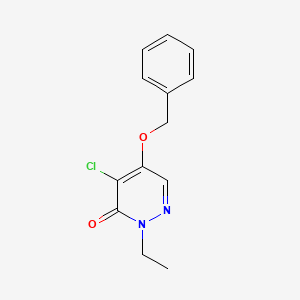
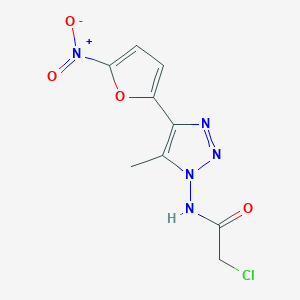
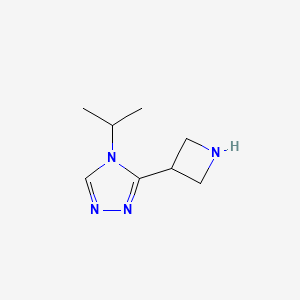
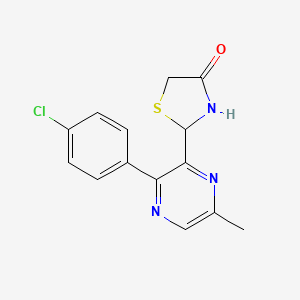
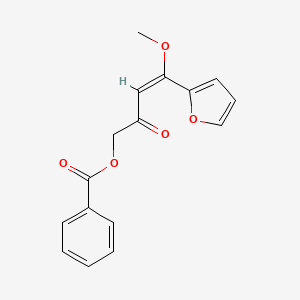
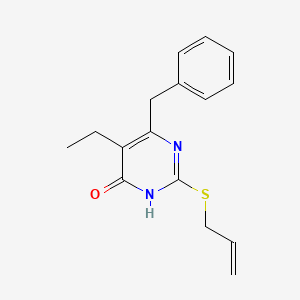
![Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12924737.png)
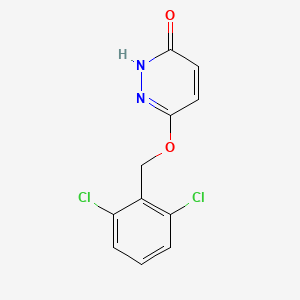
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)
